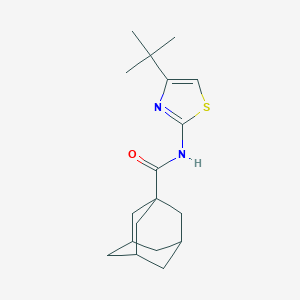![molecular formula C21H16ClNO3S B422315 N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide](/img/structure/B422315.png)
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: This is typically done through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide involves its interaction with specific molecular targets. The benzodioxole ring and chlorophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application being investigated.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
- N-(1,3-benzodioxol-5-yl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide
- N-(1,3-benzodioxol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
Comparison: N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The presence of chlorine can enhance the compound’s ability to participate in specific chemical reactions, making it distinct from its fluorine, bromine, or methyl analogs.
Properties
Molecular Formula |
C21H16ClNO3S |
|---|---|
Molecular Weight |
397.9g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H16ClNO3S/c22-16-5-8-18(9-6-16)27-12-14-1-3-15(4-2-14)21(24)23-17-7-10-19-20(11-17)26-13-25-19/h1-11H,12-13H2,(H,23,24) |
InChI Key |
OBTQBYCAFQSMFR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B422232.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B422233.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422234.png)
![N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B422236.png)
![ethyl 5-(2-isopropoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422237.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B422245.png)
![ethyl 5-(4-ethoxyphenyl)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422246.png)
![4-methyl-N-(4-methylbenzyl)-N-[(5-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide](/img/structure/B422248.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422249.png)
![4-[(E)-[6-ethoxycarbonyl-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]benzoic acid](/img/structure/B422250.png)
![ethyl 5-(2-chlorophenyl)-2-[(2-isopropoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B422251.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422254.png)
![(5Z)-2-(4-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422255.png)
